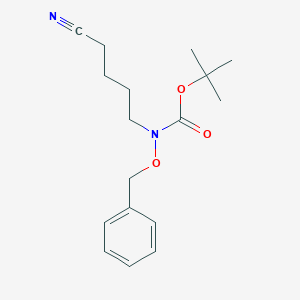

tert-Butyl benzyloxy(4-cyanobutyl)carbamate

Übersicht

Beschreibung

tert-Butyl benzyloxy(4-cyanobutyl)carbamate is a chemical compound with the molecular formula C17H24N2O3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its use as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl benzyloxy(4-cyanobutyl)carbamate typically involves the reaction of tert-butyl chloroformate with benzyloxyamine and 4-cyanobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl benzyloxy(4-cyanobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxides or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

tert-Butyl benzyloxy(4-cyanobutyl)carbamate serves as a protecting group in the synthesis of peptides and other complex organic compounds. Its bulky tert-butyl group helps to prevent unwanted reactions during multi-step syntheses, allowing for greater control over product formation .

Medicinal Chemistry

The compound has been investigated for its potential as a prodrug in drug delivery systems. Its structure allows for modifications that can enhance bioavailability and target specific biological pathways, particularly in the development of hydroxamic acid derivatives .

Biological Studies

In biochemical research, this compound is employed to study enzyme mechanisms and protein interactions . By protecting reactive sites on substrates, researchers can better understand the kinetics and dynamics of enzyme activity .

Pharmaceutical Production

The compound is utilized in the pharmaceutical industry for the synthesis of various drugs, including intermediates for medications like lacosamide, which is used to treat epilepsy . Its role as a synthetic intermediate demonstrates its importance in creating effective therapeutic agents.

Agrochemicals

In addition to pharmaceuticals, this compound finds applications in the production of agrochemicals. Its ability to modify biological activity makes it valuable for developing herbicides and pesticides .

Case Studies

Wirkmechanismus

The mechanism of action of tert-Butyl benzyloxy(4-cyanobutyl)carbamate involves its role as a protecting group. It temporarily masks reactive functional groups in a molecule, allowing selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original functional group. This selective protection and deprotection process is crucial in the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl carbamate

- Benzyloxy carbamate

- 4-Cyanobutyl carbamate

Uniqueness

tert-Butyl benzyloxy(4-cyanobutyl)carbamate is unique due to its combination of the tert-butyl, benzyloxy, and 4-cyanobutyl groups. This combination provides specific steric and electronic properties that make it particularly useful as a protecting group in organic synthesis. Its ability to be selectively removed under mild conditions without affecting other functional groups sets it apart from other similar compounds .

Biologische Aktivität

Introduction

tert-Butyl benzyloxy(4-cyanobutyl)carbamate, also known as tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate, is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of hydroxamic acid derivatives. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.384 g/mol

- Density : 1.081 g/cm³

- Boiling Point : 451.523 °C

- Flash Point : 226.873 °C

These properties indicate that the compound is stable at room temperature but requires careful handling due to its potential irritant effects on skin and eyes .

This compound can be synthesized through various methods, including the reaction of benzyloxy carbamic acid derivatives with alkylating agents under basic conditions. The synthesis often involves intramolecular cyclization, which is facilitated by the bulky tert-butyl group, allowing for selective reactions that yield cyclic hydroxamic acids .

The compound's mechanism of action is primarily attributed to its ability to form cyclic hydroxamic acids, which are known for their role as matrix metalloproteinase inhibitors and potential anticancer agents. These hydroxamic acids can chelate metal ions such as zinc, which are crucial for the activity of various metalloenzymes involved in tumor progression .

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds with a similar structure demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines.

- Mechanism : The anticancer activity is believed to arise from the inhibition of matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Case Studies

-

Study on Hydroxamic Acid Derivatives :

A study evaluated a series of hydroxamic acid derivatives, including those derived from this compound. The results showed that these compounds effectively inhibited MMPs and reduced the invasiveness of cancer cells in vitro . -

Siderophore Analogs :

Research into siderophore analogs revealed that cyclic hydroxamic acids could mimic natural iron-chelating agents produced by bacteria, enhancing their potential as antimicrobial agents. This suggests that this compound may also possess antibacterial properties due to its structural similarities .

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown:

Eigenschaften

IUPAC Name |

tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFJIAMYWRXMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCC#N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443542 | |

| Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128173-50-2 | |

| Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.